Physical Property Divergence: Boiling Point Comparison with the Para Isomer
The boiling point of Bis(3-(tert-butyl)phenyl)amine is predicted to be 373.7 ± 31.0 °C at atmospheric pressure . In contrast, its para‑substituted analog, Bis(4-tert-butylphenyl)amine, exhibits a significantly lower boiling point of 195 °C at 3 mmHg [1]. This difference in predicted atmospheric boiling point reflects a substantial divergence in intermolecular forces and molecular packing, likely stemming from the meta‑ versus para‑positioning of the bulky tert‑butyl groups.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 373.7 ± 31.0 °C (Predicted) |
| Comparator Or Baseline | Bis(4-tert-butylphenyl)amine: 195 °C at 3 mmHg |
| Quantified Difference | Substantially higher predicted atmospheric boiling point for the meta isomer |
| Conditions | Predicted value at atmospheric pressure for the target; experimental value at reduced pressure for the comparator |
Why This Matters
The large boiling point discrepancy suggests different volatility and purification requirements, making the meta isomer unsuitable as a direct drop‑in replacement for the para isomer in processes optimized for a specific physical profile.
- [1] Chemsrc. 4,4'-Di-tert-butyldiphenylamine. CAS 4627-22-9. https://m.chemsrc.com/en/cas/4627-22-9_444899.html (accessed 2026-04-22). View Source
